



# Protocol for Antimycobacterial Susceptibility Testing of Natural Products

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Compound of Interest		
Compound Name:	(3S,7S)-5,6-dehydro-4"-de-O- methylcentrolobine	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel antimycobacterial agents. Natural products are a promising source of new chemical entities with diverse structures and biological activities. This document provides detailed protocols for the in vitro susceptibility testing of natural products against mycobacteria, focusing on the broth microdilution method and the Resazurin Microtiter Assay (REMA). These methods are widely used for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

## **General Considerations for Testing Natural Products**

Testing natural products for antimycobacterial activity presents unique challenges that must be addressed to ensure reliable and reproducible results.

 Solubility: Many natural product extracts and purified compounds have poor aqueous solubility. It is crucial to dissolve the samples in a suitable solvent that is non-toxic to mycobacteria at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a commonly used solvent. The final concentration of DMSO in the assay should be kept low, typically at or below 1.3%, as higher concentrations can inhibit mycobacterial growth.[1] For



oily or hydrophobic samples like essential oils, an emulsifying agent such as Tween 80 can be used to ensure a stable dispersion in the broth medium.[2]

- Colorimetric Interference: Natural products are often colored, which can interfere with
  colorimetric assays like REMA that rely on a visual color change to determine bacterial
  viability. To account for this, it is essential to include a control well containing the natural
  product at the highest concentration tested in the broth medium without the bacterial
  inoculum. This allows for the observation of any inherent color of the natural product and any
  potential chemical reaction with the assay reagents.
- Purity and Characterization: The nature of the natural product (crude extract, fraction, or pure compound) should be well-documented. For crude extracts, the extraction solvent and method should be recorded. For pure compounds, the purity should be determined.

# Recommended Methods for Antimycobacterial Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing, and their principles should be followed where applicable.[3][4] The broth microdilution method is a quantitative technique that is well-suited for determining the MIC of natural products. The REMA is a rapid and inexpensive colorimetric adaptation of the broth microdilution method.

### **Broth Microdilution Method**

This method involves challenging the mycobacteria with serial dilutions of the natural product in a liquid medium in a 96-well microtiter plate.

#### Experimental Protocol:

- Preparation of Mycobacterial Inoculum:
  - Culture Mycobacterium tuberculosis (e.g., H37Rv ATCC 27294) on a suitable solid medium like Löwenstein-Jensen (LJ) or in a liquid medium such as Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).



- Prepare a bacterial suspension in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.
- Dilute this suspension 1:20 in 7H9-S medium (Middlebrook broth with 0.1% Casitone and 0.5% glycerol, supplemented with OADC) to obtain the final inoculum.[1]
- Preparation of Natural Product Dilutions:
  - Dissolve the natural product in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
  - $\circ$  Perform serial two-fold dilutions of the natural product stock solution in 7H9-S medium directly in a 96-well microtiter plate. The final volume in each well should be 100  $\mu$ L.
- Inoculation and Incubation:
  - $\circ$  Add 100  $\mu$ L of the prepared mycobacterial inoculum to each well containing the natural product dilutions.
  - Include a positive control (mycobacteria in broth without any inhibitor) and a negative control (broth only).
  - Seal the plates in plastic bags and incubate at 37°C.[1]
- Determination of MIC:
  - Incubate the plates for 7-14 days.
  - The MIC is the lowest concentration of the natural product that results in no visible growth (no turbidity) compared to the positive control. For colored extracts where turbidity is difficult to assess, a growth indicator like resazurin can be used (see REMA protocol).

## **Resazurin Microtiter Assay (REMA)**

The REMA is a colorimetric assay where the reduction of the blue resazurin dye to the pink resorufin by viable mycobacteria indicates growth.

Experimental Protocol:



- Follow steps 1-3 of the Broth Microdilution Method.
- Addition of Resazurin and Incubation:
  - After an initial incubation period of 7 days, add 30 μL of a 0.01% (w/v) sterile resazurin solution to each well.[1]
  - Re-incubate the plates overnight at 37°C.[1]
- Determination of MIC:
  - Observe the color change in the wells. A change from blue to pink indicates bacterial growth.
  - The MIC is defined as the lowest concentration of the natural product that prevents this color change (i.e., the well remains blue).[1]

## **Quality Control**

Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.

- Reference Strain: The reference strain Mycobacterium tuberculosis H37Rv (ATCC 27294) should be included in each assay.[5][6]
- Standard Drugs: A standard anti-tuberculosis drug with a known MIC range should be tested in parallel as a positive control for the assay's performance.
- Sterility and Growth Controls: A sterility control (broth only) and a growth control (mycobacteria in broth) must be included on each plate.

#### **Data Presentation**

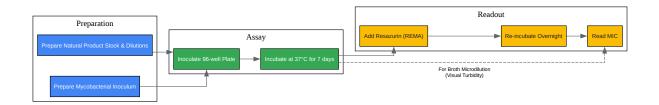
Quantitative data, specifically the MIC values, should be summarized in a structured table for easy comparison. Below is a reference table of expected MIC ranges for standard antituberculosis drugs against M. tuberculosis H37Rv, based on a multilaboratory study following CLSI guidelines for the 7H9 broth microdilution method.[6]



Antituberculosis Drug	MIC Quality Control Range (μg/mL)
Isoniazid	0.03 - 0.12
Rifampin	0.03 - 0.25
Ethambutol	0.25 - 2
Levofloxacin	0.12 - 1
Moxifloxacin	0.06 - 0.5
Ofloxacin	0.25 - 2
Amikacin	0.25 - 2
Kanamycin	0.25 - 2
Capreomycin	0.5 - 4
Linezolid	0.25 - 2
Clofazimine	0.03 - 0.25

Table 1: Quality Control Ranges for Standard Anti-TB Drugs against M. tuberculosis H37Rv.[6]

# Visualizations Experimental Workflow

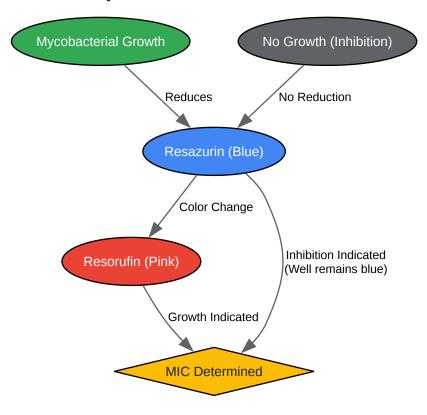


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Caption: Workflow for Antimycobacterial Susceptibility Testing.

## **Logical Relationships in REMA**



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Caption: Logical relationships in the Resazurin Microtiter Assay (REMA).

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